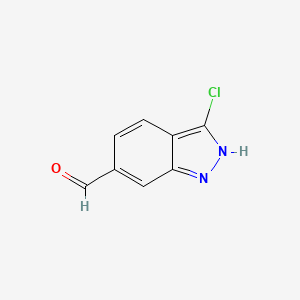

3-Chloro-1H-indazole-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPONTVKJJKXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-Chloro-1H-indazole-6-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazole-6-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key hydrogen bond interactions within the active sites of proteins, particularly kinases.[1][2] This guide focuses on a specific, highly functionalized derivative: this compound. As a bifunctional molecule, it serves as a versatile building block for the synthesis of complex molecular architectures aimed at drug discovery and materials science. This document provides an in-depth analysis of its core physicochemical properties, analytical characterization, and chemical behavior, offering a foundational understanding for researchers and drug development professionals.

Molecular Architecture and Identity

This compound is a heterocyclic aromatic compound. Its structure is built upon a bicyclic indazole core, which consists of a benzene ring fused to a pyrazole ring.[3] This core is substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 6-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1086391-23-2 | [4] |

| Molecular Formula | C₈H₅ClN₂O | [3][4] |

| Molecular Weight | 180.59 g/mol | [3][4] |

| Canonical SMILES | O=CC1=CC=C2C(=C1)NN=C2Cl | [4] |

| InChI Key | OSPONTVKJJKXLJ-UHFFFAOYSA-N | [4] |

Structural and Electronic Features

The molecule's properties are dictated by the interplay of its three key components: the aromatic indazole system, the electron-withdrawing chlorine atom, and the electrophilic aldehyde group.[3]

-

Indazole Core and Tautomerism: The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[1] For the parent indazole molecule, the 1H tautomer is generally more thermodynamically stable.[1][5] This tautomerism is a critical consideration in substitution reactions and intermolecular interactions.

-

Influence of Substituents: The chlorine atom at the C3 position and the aldehyde at the C6 position are both electron-withdrawing groups. This electronic profile significantly influences the reactivity of the indazole ring system, particularly in directing further electrophilic or nucleophilic substitution reactions.[3] The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, making it a valuable synthetic handle.[2]

Caption: Influence of functional groups on molecular properties.

Physicochemical Properties

Quantitative data for this specific isomer is primarily available from chemical suppliers. The properties are consistent with a substituted aromatic aldehyde.

| Property | Value / Observation | Notes |

| Appearance | Solid powder. | [6] |

| Purity | Typically supplied at ≥95-96% purity. | [4] |

| Melting Point | Data for the positional isomer, 3-Chloro-1H-indazole-5-carbaldehyde, is 190-195 °C.[6] A similar range is expected. | A high melting point is indicative of a stable crystal lattice structure, likely stabilized by intermolecular hydrogen bonding and π-stacking.[3] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in water. | The aromatic nature and presence of polar functional groups dictate its solubility profile. |

| Stability | Stable under recommended storage conditions. | Recommended storage is sealed in a dry environment at 2-8°C. |

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following workflow represents a robust, self-validating system for characterization.

Caption: Standard workflow for analytical characterization.

Spectroscopic Profile

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for structural elucidation. While specific spectra for this compound are proprietary, the expected chemical shifts can be predicted based on known data for similar indazole derivatives.[7][8][9]

-

¹H NMR (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8–10.2 ppm .[3]

-

Indazole NH: A broad singlet is expected at δ > 13.0 ppm .

-

Aromatic Protons: Three protons on the benzene ring will appear between δ 7.5–8.5 ppm , with splitting patterns (doublets, singlets) determined by their positions relative to the aldehyde and the fused ring.[3]

-

-

¹³C NMR (in DMSO-d₆):

-

Aldehyde Carbonyl: Expected around δ 185-195 ppm .

-

Aromatic & Heterocyclic Carbons: Multiple signals between δ 110–150 ppm .

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.

-

Expected Molecular Ion [M+H]⁺: 181.02 m/z.

-

Isotopic Pattern: A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks will be observed due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A broad peak around 3200-3400 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹ .

-

C=C and C=N Stretches: Peaks in the 1450-1620 cm⁻¹ region.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of small molecules.[10]

Protocol: Reverse-Phase HPLC-UV for Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or DMF. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

-

Instrumentation & Columns:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).

-

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. This method is self-validating; consistent peak shape and retention time across multiple runs indicate a stable and reliable analysis.

Applications in Drug Discovery and Chemical Synthesis

The indazole nucleus is a key pharmacophore in numerous FDA-approved drugs, especially kinase inhibitors where it mimics the adenine hinge-binding motif of ATP.[2]

-

Kinase Inhibitor Scaffolding: Compounds like Axitinib and Pazopanib feature the indazole core.[2] The N-H and ring nitrogens of the indazole act as crucial hydrogen bond donors and acceptors. This compound is an ideal starting material for building libraries of potential kinase inhibitors. The aldehyde can be converted into various functional groups (amines, alcohols, heterocycles) to explore the solvent-exposed region of an enzyme's active site, while the chloro group can be displaced in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.[3]

-

Synthetic Building Block: Beyond kinase inhibitors, this compound is valuable for synthesizing a wide range of biologically active molecules. The aldehyde functionality allows for participation in reactions like Wittig, Knoevenagel, and reductive amination, providing access to a vast chemical space.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

References

- Fluorochem, this compound Product Page. [URL: https://www.fluorochem.co.uk/product/f471744]

- Sigma-Aldrich, 3-Chloro-1H-indazole-5-carboxaldehyde Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/708119]

- ChemicalBook, this compound(1086391-23-2) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/1086391-23-2_1hnmr.htm]

- Beilstein Journals, Experimental procedures, characterization data for all compounds and copies of NMR spectra. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]

- Sigma-Aldrich, 3-Chloro-1H-indazole-5-carboxaldehyde Properties. [URL: https://www.sigmaaldrich.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [URL: https://www.sustech.edu.cn/upload/2020/0115/20200115093740926.pdf]

- Benchchem, this compound | 1086391-23-2. [URL: https://www.benchchem.com/product/bcp234567]

- ChemicalBook, 3-chloro-1H-indazol-5-carbaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/1086391-03-8.htm]

- ChemicalBook, this compound | 1086391-23-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506848.htm]

- ChemicalBook, 1H-Indazole-3-carboxaldehyde, 6-chloro-(885521-37-9) 1 H NMR. [URL: https://www.chemicalbook.com/spectrum/885521-37-9_1hnmr.htm]

- CAS Common Chemistry, 3-Chloroindazole. [URL: https://commonchemistry.cas.org/detail?cas_rn=29110-74-5]

- PubMed Central, Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473843/]

- PubMed Central, Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8667887/]

- RSC Advances, An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]

- JOCPR, Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [URL: https://www.jocpr.

- Hyma Synthesis Pvt. Ltd., Company Website. [URL: http://www.hymasynthesis.com/product_list.php]

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/341991-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]

- Sigma-Aldrich, 6-Chloro-1H-indazole-3-carboxylic acid Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f98da]

- Organic Chemistry Portal, Indazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm]

- PubMed, Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [URL: https://pubmed.ncbi.nlm.nih.gov/34894940/]

- Sigma-Aldrich, 1h-indazole Product Listing. [URL: https://www.sigmaaldrich.com/US/en/search/1h-indazole?facet=facet_related_category%3A%22Building%20Blocks%22&page=1&perpage=30&sort=relevance&term=1h-indazole&type=product_name]

- Sigma-Aldrich, Indazole-3-carboxaldehyde Product Listing. [URL: https://www.sigmaaldrich.com/US/en/search/indazole-3-carboxaldehyde]

- BLD Pharm, this compound Product Page. [URL: https://www.bldpharm.com/products/1086391-23-2.html]

- ChemicalBook, 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN_129295-31-4.htm]

- AMERICAN ELEMENTS, Indazoles Product Listing. [URL: https://www.americanelements.com/indazoles]

- Benchchem, Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. [URL: https://www.benchchem.com/uploads/product-documents/BCP173456/Characterization_of_6-Nitro-1H-indazole-3-carbaldehyde_A_Comparative_Guide_to_LC-MS_and_HPLC-UV_Techniques.pdf]

- PubMed Central, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3045318/]

- Stenutz, 1H-indazole-3-carboxaldehyde Properties. [URL: https://stenutz.eu/1H-indazole-3-carboxaldehyde]

- SciSupplies, this compound, 95.0%, 100mg Product Page. [URL: https://scisupplies.eu/es/p/3-CHLORO-1H-INDAZOLE-6-CARBALDEHYDE-95-0-100mg]

- BLD Pharm, 6-Fluoro-1H-indazole-3-carbaldehyde Product Page. [URL: https://www.bldpharm.com/products/518987-33-2.html]

- PubChem, 1H-Indazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole]

- PubMed Central, An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5903273/]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. This compound | 1086391-23-2 | Benchchem [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-1H-indazole-5-carboxaldehyde 95 1086391-03-8 [sigmaaldrich.com]

- 7. This compound(1086391-23-2) 1H NMR spectrum [chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-Chloro-1H-indazole-6-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-indazole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold found in numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[1] The strategic placement of a chlorine atom at the 3-position and an aldehyde group at the 6-position provides two versatile synthetic handles for further molecular elaboration. The chlorine can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aldehyde is a gateway for reductive amination, Wittig reactions, and the formation of other heterocycles.[2]

This guide provides a comprehensive analysis of the key spectroscopic data—NMR, IR, and MS—required for the unambiguous identification and quality assessment of this compound. The interpretation is grounded in fundamental principles and contextualized with data from closely related analogues, offering field-proven insights for the practicing scientist.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~14.0 - 14.5 | br s | N1-H | Broad singlet, exchangeable with D₂O. Shift is concentration-dependent. |

| ~10.1 | s | C8-H (CHO) | Sharp singlet, characteristic of an aldehyde proton. |

| ~8.2 | s | C7-H | Singlet or narrow doublet due to small coupling to C5-H. |

| ~7.9 | d | C4-H | Doublet, typical ortho coupling (~8.5 Hz) to C5-H. |

| ~7.7 | d | C5-H | Doublet, typical ortho coupling (~8.5 Hz) to C4-H. |

Expert Interpretation:

-

Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this analysis. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton slows down the proton exchange rate, allowing the N1-H signal to be observed as a broad singlet at a very downfield position (~14 ppm). In contrast, using CDCl₃ might lead to broader, less distinct, or even unobserved N-H signals.

-

Aldehyde Proton (C8-H): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield singlet around 10.1 ppm.[2]

-

Aromatic Protons (C4-H, C5-H, C7-H): The protons on the benzene ring portion of the indazole core appear in the aromatic region (7.5–8.5 ppm).[2] The C7-H proton is adjacent to the electron-donating N1-H group but is also influenced by the aldehyde at C6, often appearing as a singlet or a finely split doublet. The C4-H and C5-H protons will appear as distinct doublets due to their ortho relationship, with a typical coupling constant (³JHH) of approximately 8.5 Hz.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum should be recorded on a 300 or 400 MHz NMR spectrometer.[3][4]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Table 2: Expected ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~193 | C8 (CHO) | Carbonyl carbon, significantly downfield. |

| ~142 | C7a | Bridgehead carbon adjacent to N1. |

| ~138 | C3 | Carbon bearing the chlorine atom. |

| ~135 | C3a | Bridgehead carbon. |

| ~130 | C6 | Carbon bearing the aldehyde group. |

| ~125 | C4 | Aromatic CH. |

| ~122 | C5 | Aromatic CH. |

| ~112 | C7 | Aromatic CH. |

Expert Interpretation:

-

Carbonyl Carbon (C8): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 193 ppm, which is highly characteristic.

-

Aromatic Carbons: The eight carbons of the indazole ring system are all sp² hybridized and appear in the 110-145 ppm range. The carbon attached to the electronegative chlorine atom (C3) is expected to be significantly downfield. The bridgehead carbons (C3a, C7a) are typically identifiable, though their assignment often requires advanced 2D NMR techniques (HMBC, HSQC) for definitive confirmation.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the DMSO-d₆ septet at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 | N-H stretch | Indazole N-H |

| ~1680 | C=O stretch | Aromatic Aldehyde |

| 1620 - 1450 | C=C and C=N stretches | Aromatic/Indazole Ring |

| ~800 | C-Cl stretch | Aryl-Chloride |

Expert Interpretation:

-

N-H Stretch: A broad absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.[4]

-

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is the most prominent feature of the spectrum and is definitive for the aldehyde carbonyl group.[4] Its position indicates conjugation with the aromatic ring.

-

Aromatic Region: Multiple sharp bands between 1620 and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the fused aromatic ring system.

-

C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z Value | Species | Notes |

| 181.01 | [M+H]⁺ | For the ³⁵Cl isotope. |

| 183.01 | [M+H]⁺ | For the ³⁷Cl isotope. |

| 180.00 | [M]⁺• | Molecular ion (less common in ESI). |

Molecular Formula: C₈H₅ClN₂O; Exact Mass: 180.0141[2]

Expert Interpretation:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, nitrogen-containing molecule. It typically results in the observation of the protonated molecule, [M+H]⁺.

-

Chlorine Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of two major peaks for any chlorine-containing fragment. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the [M+H]⁺ and [M+2+H]⁺ peaks will appear with a characteristic intensity ratio of approximately 3:1. This is a crucial diagnostic feature.

-

Fragmentation: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment. A primary loss would likely be the neutral molecule carbon monoxide (CO, 28 Da) from the aldehyde group.

Proposed Fragmentation Pathway

Caption: Proposed primary fragmentation of the protonated molecule in ESI-MS/MS.

Experimental Protocol: LC-MS Acquisition

This protocol is adapted from established methods for similar aromatic aldehydes.[5]

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Create a dilute working solution (~1-10 µg/mL) using the mobile phase as the diluent.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over several minutes to elute the compound, hold, and then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Analyze the spectrum for the [M+H]⁺ ion and its characteristic 3:1 chlorine isotopic pattern.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the core structure and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the aldehyde and N-H moieties. High-resolution mass spectrometry confirms the elemental composition and provides definitive evidence of the chlorine atom through its isotopic signature. Together, these techniques provide a robust analytical package essential for quality control, reaction monitoring, and regulatory submissions in a drug development context.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". This source provides examples of NMR data reporting for various heterocyclic compounds.

- ChemicalBook.this compound(1086391-23-2) 1 H NMR.

- Wiley-VCH. (2007). Supporting Information for Aryne Annulation.

- BenchChem.this compound | 1086391-23-2. This technical data sheet provides structural information and typical analytical characteristics for the compound.

- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

- Mohamed Abdelahi, M.M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE.

- National Center for Biotechnology Information. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.... PubMed Central.

- NIST.1H-indazole hydrochloride. NIST Chemistry WebBook. This database provides reference IR spectra for the parent indazole structure.

- National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Provides access to detailed experimental protocols for indazole aldehydes.

- BenchChem.Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1086391-23-2 | Benchchem [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 3-Chloro-1H-indazole-6-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-1H-indazole-6-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a predictive framework based on Hansen Solubility Parameters (HSP) to forecast the compound's solubility in a range of common organic solvents. This theoretical assessment is complemented by a detailed, field-proven experimental protocol for the systematic determination of both kinetic and thermodynamic solubility, enabling researchers to validate these predictions and generate robust, reliable data. Furthermore, this document outlines the essential physicochemical properties of the target compound, discusses the theoretical underpinnings of solubility, and provides critical safety and handling information to ensure best practices in a laboratory setting. This guide is intended to be a vital resource for scientists engaged in the formulation, process development, and analytical characterization of drug candidates involving this scaffold.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences the developability of an active pharmaceutical ingredient (API).[1] For a drug to be efficacious, it must first be in solution to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development, ultimately hindering the therapeutic potential of a promising compound.

This compound is a heterocyclic aldehyde with a molecular structure that suggests a moderate to low solubility in aqueous media and a varied solubility profile in organic solvents. Its indazole core, substituted with a chloro and a carbaldehyde group, presents a unique combination of polarity and hydrogen bonding potential. Understanding its solubility in a diverse set of organic solvents is paramount for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

-

Analytical Method Development: Choosing appropriate diluents for chromatography and other analytical techniques.

-

Crystallization Studies: Controlling polymorphism and crystal habit.

This guide aims to provide a robust framework for approaching the solubility assessment of this compound, combining theoretical prediction with practical experimental guidance.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Appearance | Expected to be a solid powder | Inferred from related compounds |

| Melting Point | Not available for the 6-carbaldehyde isomer. The 5-carboxaldehyde isomer has a melting point of 190-195 °C. | [3] |

| Structure | A bicyclic indazole core with a chlorine atom at the 3-position and a carbaldehyde (formyl) group at the 6-position. | [2] |

The presence of the indazole ring system with its nitrogen atoms, the chlorine atom, and the aldehyde group introduces polarity and the potential for hydrogen bonding, which will be key determinants of its solubility.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of empirical data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is predicted to be a good solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The HSP for this compound were estimated using the group contribution method developed by Stefanis and Panayiotou.[4][5] This method assigns specific values for δD, δP, and δH to the constituent functional groups of the molecule.

Molecular Breakdown for Group Contribution Analysis:

-

Aromatic CH: 4 groups

-

Aromatic C (unsubstituted): 2 groups

-

Aromatic C-Cl: 1 group

-

Aromatic C-CHO: 1 group

-

Heterocyclic Amine (>NH): 1 group

-

Aromatic C=N-: 1 group

Note: Due to the lack of a complete public database of Stefanis-Panayiotou group contribution values for all specific heterocyclic fragments, some values were approximated based on similar functional groups. This estimation should be validated experimentally.

Estimated HSP for this compound:

| Parameter | Estimated Value (MPa½) |

| δD | 19.5 |

| δP | 11.2 |

| δH | 8.5 |

Predicted Solubility in Common Organic Solvents

The following table presents the known HSP for a range of common organic solvents and the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests a higher probability of good solubility. Solvents are categorized based on their predicted solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Excellent Predicted Solubility (Ra < 5) | |||||

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.1 | Excellent |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 5.8 | Good |

| Good Predicted Solubility (5 < Ra < 8) | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.8 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 4.5 | Excellent |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.4 | Good |

| Moderate Predicted Solubility (8 < Ra < 12) | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.8 | Good |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 10.7 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.3 | Poor |

| Poor Predicted Solubility (Ra > 12) | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 14.9 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 11.5 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 8.5 | Moderate |

| Heptane | 15.3 | 0.0 | 0.0 | 14.9 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 34.6 | Very Poor |

HSP values for solvents were obtained from publicly available databases.[6][7][8]

This predictive analysis suggests that polar aprotic solvents like DMF, DMSO, and acetone are likely to be excellent solvents for this compound. Chlorinated solvents and some ethers are predicted to be good solvents, while alcohols show a range of predicted solubilities. Non-polar hydrocarbon solvents and water are predicted to be poor solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining both the kinetic and thermodynamic solubility of this compound. This protocol is designed to be self-validating and aligns with principles outlined in ICH guidelines for API characterization.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Autosampler vials

Workflow for Solubility Determination

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase of the HPLC method to prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

Part B: Kinetic Solubility Assay [6][9]

-

Dispense a known volume of each test solvent into separate vials.

-

Add a small, known volume of the concentrated stock solution (from Part A, step 1) to each vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 2 hours).

-

After equilibration, visually inspect for any precipitate.

-

Filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet any undissolved solid.

-

Dilute an aliquot of the clear supernatant with the HPLC mobile phase.

-

Analyze the diluted supernatant by HPLC.

-

Determine the concentration of the dissolved compound from the calibration curve.

Part C: Thermodynamic (Equilibrium) Solubility Assay [6]

-

Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid should be evident.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Immediately dilute the filtrate with the HPLC mobile phase to prevent precipitation.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of the dissolved compound from the calibration curve.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive MSDS for this compound is not widely available, information for structurally related compounds provides guidance on necessary precautions.

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed.[3]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (Accessed January 20, 2026).

- Qualio. The complete guide to the ICH Q7 guidelines. (2025).

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (Accessed January 20, 2026).

- BioDuro. ADME Solubility Assay. (Accessed January 20, 2026).

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 323-330.

- Fluorochem. This compound. (Accessed January 20, 2026).

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (Accessed January 20, 2026).

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022).

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... (Accessed January 20, 2026).

- International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000).

- Sigma-Aldrich. 3-Chloro-1H-indazole-5-carboxaldehyde 95%. (Accessed January 20, 2026).

- Scribd. Hansen Solubility Parameters Values List | PDF. (Accessed January 20, 2026).

- MasterControl. ICH Q7 Guidelines. (Accessed January 20, 2026).

- Scribd. Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents | PDF. (Accessed January 20, 2026).

- U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001).

- Physical Sciences Data Infrastructure. Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. (2026).

- Capot Chemical. MSDS of 3-chloro-1H-indazole-6-carboxylic acid. (2025).

- ResearchGate. Using QSAR model for studying heterocycles activity. (2025).

- ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. (2025).

- Fisher Scientific.

- Zhang, Y., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16595–16603.

- Taylor & Francis Online. Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. (Accessed January 20, 2026).

- Echemi. 3-CHLORO-6-IODO-4-METHOXY (1H)

Sources

- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 2. hansen-solubility.com [hansen-solubility.com]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Chloro-1H-indazole-6-carbaldehyde

Abstract: 3-Chloro-1H-indazole-6-carbaldehyde is a pivotal bifunctional building block in medicinal chemistry and materials science. The indazole core is a recognized pharmacophore in numerous kinase inhibitors, while the chloro and carbaldehyde groups offer orthogonal handles for synthetic diversification.[1][2] This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functionality at the C-6 position. We will explore the underlying electronic principles governing its reactivity and provide field-proven, step-by-step protocols for its key transformations, including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, bicyclic indazole core with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 6-position.[3] The indazole ring system, a fusion of benzene and pyrazole, is a crucial scaffold in drug discovery.[4][5] The aldehyde group serves as a versatile precursor for a multitude of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClN₂O | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| CAS Number | 1086391-23-2 | [3] |

| Canonical SMILES | O=CC1=CC=C2C(=C1)NN=C2Cl | [3] |

| Appearance | Typically an off-white to beige solid | N/A |

| Purity | Commercially available at ≥96% | [3] |

Core Principles: Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is significantly modulated by the electronic properties of the substituted indazole ring.

-

Inductive Effects (-I): The chlorine atom at the C-3 position and the nitrogen atoms within the pyrazole ring exert strong electron-withdrawing inductive effects.[6] This pulls electron density away from the entire ring system.

-

Mesomeric (Resonance) Effects: The indazole ring itself is a π-conjugated system. The lone pairs on the nitrogen atoms can participate in resonance, but the overall heterocyclic system tends to withdraw electron density from the fused benzene ring.

-

Combined Influence: The cumulative effect of these electron-withdrawing features is a significant increase in the partial positive charge (δ+) on the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack compared to benzaldehyde or aldehydes on electron-rich aromatic systems. This enhanced reactivity is a critical consideration for reaction design.

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. 3-CHLORO-1H-INDAZOLE CAS#: 29110-74-5 [m.chemicalbook.com]

Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules.[1] This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H- tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

The Landscape of Indazole Tautomerism

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2][3] However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[1] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers.[4][5]

The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which has a quinonoid form.[6][7] This stability difference is a key determinant of the tautomeric preference. Theoretical calculations have estimated the energy difference between the 1H and 2H tautomers to be in the range of 2.3 to 5.3 kcal/mol in the gas phase, favoring the 1H form.[2][8]

dot graph TautomericEquilibrium { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

"1H-Indazole" [pos="0,0!"]; "2H-Indazole" [pos="3,0!"]; "3H-Indazole (less stable)" [pos="1.5,-2!"];

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H- and 2H-tautomers can be perturbed by a variety of factors, making a thorough understanding of these influences paramount for controlling the properties of indazole-containing molecules.

Substituent Effects

The nature and position of substituents on the indazole ring play a crucial role in determining the predominant tautomeric form. Electron-withdrawing groups, particularly at the 3-position, can decrease the energy difference between the 1H and 2H tautomers, thereby increasing the population of the 2H form.[8] Conversely, electron-donating groups generally favor the 1H-tautomer. While most substituted indazoles favor the 1H form, there are instances where the 2H-tautomer is more stable.[9]

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium.[10] In less polar solvents, the 2H-tautomer can be stabilized by the formation of strong intramolecular hydrogen bonds, particularly with substituents at the 3-position.[11] In contrast, polar solvents can solvate both tautomers, but may preferentially stabilize one over the other through dipole-dipole interactions and hydrogen bonding.[10] For instance, in DMSO-d6, the 1H-tautomer of certain substituted indazoles predominates, while in less polar solvents like CDCl3 or CD2Cl2, the 2H-tautomer is favored.[11] It is important to note that while solvent dipolarity can influence the equilibrium, it does not necessarily induce tautomerization from the more stable 1H form to the 2H form in the ground state.[12][13]

Intermolecular and Intramolecular Hydrogen Bonding

The formation of hydrogen bonds, both within the same molecule (intramolecular) and between different molecules (intermolecular), can be a powerful stabilizing force for a particular tautomer. The 2H-tautomer of 3-substituted indazoles can be stabilized by strong intramolecular N-H···O=C hydrogen bonds.[11] Furthermore, 2H-tautomers can be stabilized by intermolecular hydrogen bonds, allowing them to persist in aprotic solvents.[11]

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism in solution.[10][14] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the 1H- and 2H-tautomers.[14]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve the substituted indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Pay close attention to the chemical shift of the N-H proton, which will be distinct for the 1H- and 2H-tautomers. The coupling patterns of the aromatic protons can also provide valuable structural information.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly diagnostic for distinguishing between the 1H and 2H forms.[15][16]

-

-

Tautomer Ratio Quantification: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

| Tautomer | Diagnostic ¹³C Chemical Shift Ranges (ppm) |

| 1H-Indazole | C3: ~135-145, C3a: ~120-125, C7a: ~140-145 |

| 2H-Indazole | C3: ~145-155, C3a: ~115-120, C7a: ~125-130 |

Note: These are approximate ranges and can vary depending on the substituents and solvent.

dot graph NMR_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

} Workflow for NMR analysis of indazole tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of the tautomeric form present in the crystal lattice.[17][18][19][20] This technique is invaluable for validating the structures of novel indazole derivatives and understanding the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the solid state.[11]

Computational Modeling of Tautomerism

In silico methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[21]

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[9][21]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of different solvents using implicit solvent models like the Polarizable Continuum Model (PCM) to predict the tautomeric equilibrium in solution.[22]

Computational studies have been successfully used to establish the most stable tautomer, often in good agreement with experimental data.[9][21] These calculations can also provide insights into the electronic properties and reactivity of each tautomer.

Synthetic Strategies and Tautomerism Control

The synthesis of substituted indazoles can often lead to mixtures of N-1 and N-2 isomers, and the reaction conditions can influence the product distribution.[7] While the 1H-tautomer is generally the thermodynamically more stable product, the 2H-isomer can sometimes be kinetically favored.[7] A variety of synthetic methods have been developed for the preparation of indazole derivatives, and a careful choice of reaction conditions is crucial for achieving the desired regioselectivity.[4][23]

Implications for Drug Discovery and Development

The tautomeric state of an indazole-based drug candidate can have profound implications for its biological activity and pharmacokinetic properties. The different spatial arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-tautomers can lead to different binding affinities for the target protein. Furthermore, tautomerism can affect physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. Therefore, a thorough characterization of the tautomeric behavior of any indazole-containing lead compound is essential for its successful optimization.

References

- Benchchem. .

-

Elguero, J., et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006. Available from: [Link]

- Benchchem. An In-depth Technical Guide to the Tautomeric Forms of 3-Methyl-1H-indazole.

-

ResearchGate. Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Available from: [Link]

-

Chen, X. Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Research on Chemical Intermediates. 2012. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

-

Muñoz, M. A. On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC. 2014. Available from: [Link]

-

Elguero, J., et al. A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. 1986. Available from: [Link]

-

Silva, A. M. S., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. 2012. Available from: [Link]

-

Elguero, J., et al. 13C NMR of indazoles. Chemistry of Heterocyclic Compounds. 1995. Available from: [Link]

-

Elguero, J., et al. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. 2006. Available from: [Link]

-

Ali, I., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2020. Available from: [Link]

-

Sahu, P. K., et al. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. 2022. Available from: [Link]

-

ResearchGate. The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available from: [Link]

-

Sigalov, M. V., et al. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. 2019. Available from: [Link]

-

Lu, Y., et al. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics. 2012. Available from: [Link]

-

Claramunt, R. M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. 1986. Available from: [Link]

-

Alkorta, I., & Elguero, J. Theoretical estimation of the annular tautomerism of indazoles. The Journal of Physical Chemistry A. 2003. Available from: [Link]

-

ResearchGate. The structures of tautomers of indazole, as well as 1H-indazole-derived... Available from: [Link]

-

ResearchGate. The two tautomers of indazole, with atom numbering. Available from: [Link]

-

Al-Warhi, T., et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2022. Available from: [Link]

-

ResearchGate. (PDF) SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Available from: [Link]

-

Abboud, J. L. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. 2016. Available from: [Link]

-

Pitre, S. P., et al. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. 2018. Available from: [Link]

-

Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

-

Al-Ghorbani, M., et al. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. 2022. Available from: [Link]

-

Al-Ghorbani, M., et al. X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules. 2022. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold | MDPI [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indazole synthesis [organic-chemistry.org]

The Chloro-Effect at C3: A Technical Guide to the Electronic Properties of Substituted Indazoles

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold is a cornerstone of modern pharmacophore design. Its unique bicyclic structure offers a versatile template for engaging with a multitude of biological targets. However, the true potential of this scaffold is unlocked through precise substitution, which modulates its electronic character to fine-tune activity, selectivity, and pharmacokinetic properties. Among the most impactful substitutions is the introduction of a chlorine atom at the 3-position.

This technical guide provides an in-depth exploration of the electronic properties of 3-chloro substituted indazoles. Moving beyond a simple catalog of facts, we will dissect the causal relationships between this specific substitution and the resulting changes in molecular orbitals, charge distribution, and reactivity. The insights and protocols herein are designed to be self-validating, empowering you to predict and control the electronic behavior of this critical class of compounds in your research and development pipelines.

The Indazole Core and the Strategic Impact of C3-Chlorination

The indazole ring system, a fusion of benzene and pyrazole, possesses a delicate electronic balance. The C3 position is particularly influential; as part of the electron-rich pyrazole ring, any substituent here directly perturbs the core π-system. The introduction of a chlorine atom at this position is not a trivial modification. It imposes two primary electronic effects:

-

A Strong Inductive (-I) Effect: Chlorine is highly electronegative and strongly pulls electron density away from the C3 carbon through the sigma bond. This withdrawal lowers the energy of molecular orbitals and significantly impacts the acidity of the N1-H proton.

-

A Weaker Mesomeric (+M) Effect: The lone pairs on the chlorine atom can, to a lesser extent, donate electron density into the indazole π-system. However, due to poor orbital overlap between the 2p orbitals of carbon and the 3p orbitals of chlorine, this resonance donation is significantly outweighed by the inductive withdrawal.

The net result is a potent electron-withdrawing effect that reshapes the molecule's electronic landscape, influencing everything from its dipole moment to its ability to participate in hydrogen bonding and other non-covalent interactions crucial for receptor binding.

Caption: Dominant electronic effects of a C3-chloro substituent on the indazole ring.

Computational Analysis of Core Electronic Properties

To quantify the impact of C3-chlorination, Density Functional Theory (DFT) calculations are indispensable. These computational methods provide reliable predictions of key electronic descriptors that govern molecular behavior.[1] For a robust analysis, the B3LYP functional combined with a basis set such as 6-31G(d,p) offers a well-validated balance of accuracy and computational efficiency for this class of molecules.[2]

Key Electronic Descriptors:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[3] The inductive effect of the 3-chloro group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indazole. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across the molecule.[2] For 3-chloroindazoles, the map will typically show a region of high electron density (negative potential, colored red) around the pyrazole nitrogen atoms and a region of positive potential (blue) around the N-H proton, identifying likely sites for electrophilic and nucleophilic attack, respectively. The chlorine atom itself will polarize the C3 position, making it more susceptible to nucleophilic attack than in the parent indazole.

-

Dipole Moment (µ): The dipole moment is a measure of the overall polarity of the molecule.[5] The highly electronegative chlorine atom at C3 creates a significant separation of charge, resulting in a pronounced molecular dipole moment. This polarity is a key determinant of solubility and the ability to form dipole-dipole interactions with biological targets.

Representative Theoretical Data

The following table summarizes typical values for electronic properties of a substituted 3-chloroindazole derivative, as would be determined by DFT calculations. These values serve as a benchmark for researchers investigating new analogues.

| Property | Representative Value | Significance in Drug Design |

| HOMO Energy | -6.5 to -7.5 eV | Relates to oxidation potential and electron-donating capability in metabolic or binding events. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to reduction potential and electron-accepting capability (e.g., in charge-transfer interactions). |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Correlates with chemical reactivity and stability. A larger gap suggests lower reactivity.[6] |

| Dipole Moment (µ) | 2.5 to 4.0 Debye | Indicates overall molecular polarity, affecting solubility, membrane permeability, and binding interactions. |

Note: Values are illustrative and will vary based on other substitutions on the indazole ring. The trends, however, are consistent.

Experimental Characterization: Protocols and Validation

Computational predictions must be validated by empirical data. The following protocols outline key experiments for characterizing the electronic properties of synthesized 3-chloroindazoles.

Protocol 1: Synthesis of a Representative 3-Chloroindazole

This protocol describes a common method for synthesizing the 3-chloroindazole core, which can then be further functionalized.

Methodology: Palladium-Catalyzed Chlorocyclization

-

Reactant Preparation: To a solution of the appropriate 2-alkynylaniline (1.0 mmol) in anhydrous THF (5 mL), add CuCl₂ (2.0 mmol).

-

Catalyst Addition: Add PdCl₂(CH₃CN)₂ (5 mol%) to the reaction mixture.

-

Reaction Execution: Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield the desired 3-chloroindazole.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule, providing experimental estimates of HOMO and LUMO energy levels.[7]

Methodology:

-

Solution Preparation: Prepare a 1 mM solution of the synthesized 3-chloroindazole in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).[8]

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[9]

-

System Purge: Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) to a positive limit (to observe oxidation) and then reverse the scan to a negative limit (to observe reduction). Typical scan rates are 50-100 mV/s.

-

Data Analysis:

-

Determine the half-wave potential for the first oxidation peak (Eox) and, if observable, the first reduction peak (Ered).

-

Reference these potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺).

-

Estimate the HOMO and LUMO energies using the following empirical equations:

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

-

Validation: The reversibility of the redox event should be checked by analyzing the peak separation (ΔEp) and the ratio of cathodic to anodic peak currents (ipc/ipa). For a reversible one-electron process, ΔEp should be close to 59 mV and ipc/ipa should be approximately 1.

Caption: Experimental and computational workflow for 3-chloroindazoles.

Structure-Electronic Property-Activity Relationships (SEPAR)

The true value of understanding these electronic properties lies in connecting them to biological function. The electron-withdrawing nature of the 3-chloro substituent can profoundly influence a molecule's activity.

-

Enhanced Binding Affinity: In cases like Factor Xa inhibitors, the 3-chloro group can increase binding energy not just through hydrophobicity, but also by enhancing interactions with specific amino acid residues in the binding pocket, such as the Gly218 backbone.[3] The modified charge distribution on the indazole ring can strengthen key hydrogen bonds or dipole interactions.

-

Modulation of pKa: The inductive withdrawal of the chlorine atom makes the N1-H proton more acidic. This change in pKa can alter the ionization state of the molecule at physiological pH, which is critical for membrane permeability and interaction with charged residues in a target protein.

-

Reactivity and Metabolic Stability: The lowered HOMO energy suggests the molecule is less susceptible to oxidative metabolism, potentially increasing its half-life. Conversely, the modified electron density at C3 can alter its susceptibility to other metabolic pathways or its reactivity as a warhead in covalent inhibitors. For example, some 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial agents, where their electronic properties are key to their mechanism of action.[10]

By systematically correlating computed and experimentally determined electronic parameters with measured biological activity across a series of analogues, researchers can build robust SEPAR models. These models are predictive tools that can rationalize the activity of existing compounds and guide the design of future molecules with improved potency and selectivity.

Conclusion

The 3-chloro substituent is a powerful tool for modulating the electronic landscape of the indazole core. Its strong, inductive electron-withdrawing effect lowers frontier molecular orbital energies, increases the molecular dipole moment, and alters the electrostatic potential across the scaffold. These changes are not merely theoretical curiosities; they have direct and predictable consequences for a molecule's biological activity, influencing everything from binding affinity and metabolic stability to pKa. By combining rigorous computational modeling with empirical characterization techniques like cyclic voltammetry, researchers can gain a deep, mechanistic understanding of their compounds, accelerating the journey from initial hit to optimized clinical candidate.

References

-

Reuman, M., et al. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7541-7551. [Link]

-

El-Gazzar, M. G., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22863-22877. [Link]

-